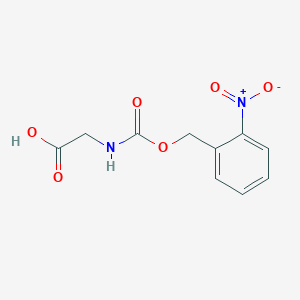

(((2-Nitrobenzyl)oxy)carbonyl)glycine

Description

Conceptual Framework of Photoremovable Protecting Groups (PPGs) in Advanced Chemical Research

Photoremovable protecting groups (PPGs) are chemical moieties that can be attached to a molecule to temporarily block its activity. nih.gov This "caged" compound is rendered inert until it is exposed to light of a specific wavelength. nih.gov Upon irradiation, the PPG undergoes a photochemical reaction that leads to its cleavage, releasing the active molecule with high spatiotemporal precision. nih.govlookchem.com This process is often referred to as "uncaging."

The ideal PPG possesses several key characteristics. It should be stable under physiological conditions and not interfere with biological systems prior to photoactivation. nih.gov The synthesis of the caged compound should be straightforward, and the PPG should efficiently release the active molecule upon irradiation with a high quantum yield. nih.gov Furthermore, the photochemical byproducts should be non-toxic and not absorb light at the uncaging wavelength to avoid interference. nih.gov The ability to trigger reactions with light offers significant advantages over chemical methods, as it is a non-invasive trigger that can be precisely controlled. acs.org

Significance of 2-Nitrobenzyl PPGs in Enabling Spatiotemporal Control in Chemical and Biological Systems

The ortho-nitrobenzyl (o-NB) group is one of the most widely used PPGs due to its versatility and reliability. researchgate.netpsu.edu It can be used to protect a variety of functional groups, including carboxylic acids, amines, phosphates, and thiols. researchgate.netresearchgate.net This broad applicability has made 2-nitrobenzyl derivatives invaluable for controlling the release of a wide range of biologically active molecules, from neurotransmitters and signaling molecules to peptides and nucleic acids. lookchem.comwikipedia.org

The significance of 2-nitrobenzyl PPGs lies in their ability to provide high-resolution spatial and temporal control over biological processes. lookchem.com By focusing a light source, researchers can release a bioactive compound at a specific location within a cell or tissue, and by controlling the timing of the light exposure, they can initiate biological events on a precise timescale. lookchem.com This level of control is crucial for studying dynamic cellular processes such as cell signaling, neurotransmission, and gene expression. lookchem.comresearchgate.net Despite their widespread use, a notable drawback of nitrobenzyl PPGs is the formation of a nitrosobenzaldehyde byproduct upon photolysis, which can be reactive and absorb at the excitation wavelength. nih.gov

Historical Development and Evolution of ortho-Nitrobenzyl Photochemistry for Uncaging Methodologies

The photochemical properties of o-nitrobenzyl compounds have been known for over a century, with early observations of the photochemical isomerization of 2-nitrobenzaldehyde (B1664092). researchgate.net However, their application as photolabile protecting groups in organic synthesis began to be explored more systematically in the mid-20th century. A seminal moment in the history of PPGs was the first reported use by Barltrop and Schofield in 1962, who used light to release glycine (B1666218) from N-benzylglycine. wikipedia.org

The field expanded significantly in the 1970s when Kaplan and Epstein utilized 2-nitrobenzyl PPGs in biochemical systems, famously creating "caged ATP." researchgate.netresearchgate.net This pioneering work laid the foundation for the broad application of these tools in biology. researchgate.net Subsequent research focused on refining the properties of the 2-nitrobenzyl chromophore. In 1970, Woodward and Patchornik demonstrated that adding electron-donating methoxy (B1213986) groups to the aromatic ring could shift the absorption wavelength to longer, less damaging wavelengths. documentsdelivered.comacs.org This led to the development of derivatives like the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. nih.gov Further evolution has focused on increasing the quantum yield of uncaging and developing systems responsive to two-photon excitation, which offers even greater spatial resolution. nih.gov

Research Findings on 2-Nitrobenzyl Protected Glycine

The compound (((2-Nitrobenzyl)oxy)carbonyl)glycine, also known as N-(2-nitrobenzyloxycarbonyl)glycine, serves as a caged form of the simple amino acid glycine. Research into similar 2-nitrobenzyl protected amino acids has provided valuable data on their photochemical properties. For instance, a photolabile precursor of glycine where the α-carboxyl group is protected by an α-carboxy-2-nitrobenzyl (αCNB) group demonstrated a quantum yield of 0.38 upon photolysis at 308 nm. researchgate.net The absorption spectrum of this compound was typical for aci-nitro intermediates of αCNB-protected molecules. researchgate.net

The table below summarizes key photochemical data for a representative 2-nitrobenzyl caged glycine derivative, highlighting the efficiency of the uncaging process.

| Property | Value | Reference |

| Compound | α-carboxy-2-nitrobenzyl protected glycine | researchgate.net |

| Quantum Yield (Φ) at 308 nm | 0.38 | researchgate.net |

| Key Intermediate | aci-nitro species | researchgate.net |

| Photolysis Product | Glycine | researchgate.net |

This data underscores the utility of the 2-nitrobenzyl group for the efficient photorelease of amino acids, enabling precise studies of their function in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-nitrophenyl)methoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSSZZOALJWWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Chemical Modifications of 2 Nitrobenzyl Oxy Carbonyl Glycine

Synthetic Methodologies for (((2-Nitrobenzyl)oxy)carbonyl)glycine

The synthesis of this compound, often referred to as N-(2-nitrobenzyloxycarbonyl)glycine or N-Noc-glycine, can be achieved through several routes, primarily involving the reaction of glycine (B1666218) with a 2-nitrobenzyl-containing reagent.

Conventional Synthetic Routes and Precursor Utilization

The most common and conventional method for the synthesis of this compound involves the Schotten-Baumann reaction. This reaction utilizes glycine and 2-nitrobenzyl chloroformate as the primary precursors. The reaction is typically carried out in a biphasic system or in an aqueous solution under basic conditions. A base, such as sodium hydroxide (B78521) or sodium carbonate, is essential to deprotonate the amino group of glycine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the chloroformate. stackexchange.comechemi.com

The key precursors for this synthesis are:

Glycine: The simplest proteinogenic amino acid.

2-Nitrobenzyl alcohol: The starting material for the preparation of the protecting group.

Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene): Used to convert 2-nitrobenzyl alcohol into the highly reactive 2-nitrobenzyl chloroformate.

Preparation of 2-Nitrobenzyl chloroformate: 2-Nitrobenzyl alcohol is reacted with phosgene or a phosgene equivalent in an inert solvent.

Protection of Glycine: Glycine is dissolved in an aqueous basic solution and subsequently reacted with the prepared 2-nitrobenzyl chloroformate. The desired product, this compound, precipitates out of the solution upon acidification.

An alternative approach involves the reductive amination of 2-nitrobenzaldehyde (B1664092) with glycine in the presence of a reducing agent like sodium borohydride. rsc.org This method, while feasible, may require careful optimization to avoid side reactions and ensure high yields of the desired N-protected glycine.

Development of Optimized and Scalable Synthetic Protocols for Research Scale

For research-scale production, where ease of handling, purification, and scalability are crucial, modifications to the conventional routes are often employed. One such optimized protocol involves a one-pot synthesis that avoids the isolation of the hazardous 2-nitrobenzyl chloroformate. In this method, 2-nitrobenzyl alcohol is first reacted with a phosgene equivalent in situ, followed by the direct addition of an aqueous solution of glycine and a base. This approach minimizes handling of the lachrymatory and toxic chloroformate.

For syntheses requiring solid-phase techniques, such as in peptide synthesis, an on-resin "submonomer" method has been developed. rsc.org This involves the sequential reaction of bromoacetic acid and 2-nitrobenzylamine with a resin-bound amino group. While this method is highly efficient for incorporating a single N-Noc-glycine unit into a peptide chain, it is less practical for the bulk synthesis of the free N-protected amino acid.

The development of scalable synthetic methods is an ongoing area of research, with a focus on improving yields, reducing reaction times, and employing greener reaction conditions. researchgate.netresearchgate.net

Strategies for Derivatization and Structural Diversification to Influence Photochemical Behavior

The photochemical properties of the 2-nitrobenzyl protecting group, such as its absorption wavelength and photolysis quantum yield, can be fine-tuned through chemical modifications. These modifications are crucial for tailoring the caged compound to specific experimental requirements, such as the light source available and the desired speed of uncaging.

Introduction of Substituents on the Aromatic Ring for Modulated Photochemical Properties

The introduction of electron-donating or electron-withdrawing substituents onto the aromatic ring of the 2-nitrobenzyl group can significantly alter its electronic and, consequently, its photochemical properties.

Electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, are commonly introduced to red-shift the absorption maximum of the chromophore. rug.nl This allows for the use of longer wavelength light for photolysis, which is less damaging to biological samples. For instance, the introduction of two methoxy groups at the 4 and 5 positions (creating the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group) shifts the absorption maximum to around 350-360 nm, compared to the unsubstituted 2-nitrobenzyl group which absorbs maximally at shorter UV wavelengths. researchgate.netnih.gov

However, these modifications often come with a trade-off. While red-shifting the absorption is beneficial, it can sometimes lead to a decrease in the quantum yield of photolysis. nih.gov The position of the substituent also plays a critical role. For example, adding a carboxyl group at the 5-position of an α-carboxy-2-nitrobenzyl caging group was found to increase the release rate compared to a 4-carboxy substituent. nih.gov

| Substituent on Aromatic Ring | Effect on Absorption Maximum (λmax) | Effect on Quantum Yield (Φ) | Reference |

| None (2-nitrobenzyl) | Shorter UV wavelengths | Baseline | researchgate.net |

| 4,5-Dimethoxy | Red-shifted to ~350-360 nm | Can be lower than unsubstituted | researchgate.netnih.gov |

| 5-Carboxy (on α-carboxy-2-nitrobenzyl) | - | Increased release rate vs. 4-carboxy | nih.gov |

| 4,5-Methylenedioxy | - | Triplet state becomes major transient | nih.gov |

Modifications at the Benzylic Position for Enhanced Photolysis Quantum Yields

Modifying the benzylic carbon of the 2-nitrobenzyl group is another powerful strategy to enhance the efficiency of photolysis. The introduction of an α-substituent, such as a methyl or other alkyl group, can significantly increase the quantum yield of the uncaging reaction. researchgate.net This is attributed to the stabilization of the intermediate species formed during the photochemical reaction pathway.

| Modification at Benzylic Position | Effect on Photolysis Quantum Yield (Φ) | Rationale | Reference |

| Unsubstituted (CH2) | Baseline | - | researchgate.net |

| α-Methyl (CH-CH3) | Increased | Weakens benzylic C-H bond | researchgate.net |

| α-Carboxy (CH-COOH) | 0.38 (for glycine) | Influences intermediate stability | researchgate.net |

| α-Nitrophenyl | Generally shorter aci-nitro decay | Electronic effects of the second nitro group | nih.gov |

Synthesis of Analogs for Specific Research Applications (e.g., Two-Photon Absorption)

For applications requiring high spatial resolution, such as in neurobiology and materials science, photolabile protecting groups that can be cleaved by two-photon absorption (2PA) are highly desirable. 2PA allows for the excitation of a molecule in a very small focal volume, minimizing off-target effects.

The design of 2PA-sensitive 2-nitrobenzyl derivatives often involves extending the π-conjugated system of the chromophore to enhance its two-photon absorption cross-section (δ₂). nih.gov This can be achieved by introducing donor-π-acceptor or donor-π-donor motifs into the 2-nitrobenzyl scaffold. For example, dialkylamino-biphenyl derivatives of the 2-(2-nitrophenyl)propyl (NPP) group have shown significantly enhanced 2PA cross-sections. nih.gov

However, increasing the 2PA cross-section can sometimes lead to a decrease in the one-photon quantum yield. nih.gov Therefore, the design of efficient two-photon caging groups requires a careful balance between these two photochemical parameters. The two-photon uncaging action cross-section (δᵤ), which is the product of the 2PA cross-section and the quantum yield, is the key figure of merit for these applications. nih.gov Some research has explored alternative strategies, such as intramolecular electron transfer from a two-photon absorbing dye to the 2-nitrobenzyl moiety, to trigger uncaging, though with mixed success for the nitrobenzyl system itself. rsc.org

| Analog Design Strategy | Key Structural Feature | Effect on Two-Photon Absorption (2PA) | Reference |

| Extended π-conjugation | Introduction of conjugated systems (e.g., biphenyl) | Increased 2PA cross-section | nih.govnih.gov |

| Donor-π-Acceptor/Donor Motifs | Strategic placement of electron-donating and accepting groups | Enhanced 2PA properties | nih.gov |

| Intramolecular Electron Transfer | Linking a 2PA dye to the protecting group | Can trigger uncaging, but may be inefficient for nitrobenzyl | rsc.org |

Photochemical Reaction Mechanisms of 2 Nitrobenzyl Systems, with Emphasis on Glycine Conjugates

Fundamental Photoreaction Pathway of 2-Nitrobenzyl Chromophores

The photolysis of 2-nitrobenzyl compounds follows a well-studied, albeit complex, intramolecular rearrangement pathway. The fundamental process does not typically involve free radicals but proceeds through a series of distinct, short-lived intermediates following the initial absorption of a photon. rsc.org

The photochemical reaction is initiated by the absorption of UV light (typically ~260-350 nm), which promotes the 2-nitrobenzyl chromophore to an excited singlet or triplet state. researchgate.net From this excited state, a rapid intramolecular 1,5-hydrogen atom transfer occurs from the benzylic carbon (the -CH2- group attached to the oxygen of the caged glycine) to one of the oxygen atoms of the ortho-nitro group. psu.eduresearchgate.net This initial step is remarkably fast, occurring on a picosecond to nanosecond timescale. researchgate.net

This hydrogen transfer results in the formation of a transient quinonoid intermediate known as an aci-nitro tautomer. psu.eduacs.org This primary photoproduct is characterized by a strong, transient absorption in the visible spectrum, typically with a maximum (λmax) around 400 nm. acs.orgresearchgate.net The formation of the aci-nitro intermediate is a key step, converting the absorbed light energy into a chemical rearrangement. The decay of this intermediate can be complex, often following a biexponential rate law, which is highly dependent on factors like solvent and pH. researchgate.net

Following the formation of the aci-nitro intermediate, the reaction proceeds through at least two more distinct transient species before the final release of the substrate. acs.orgresearchgate.net The decay of the aci-nitro tautomer leads to the formation of a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This five-membered heterocyclic species was identified as the product formed from the decay of the aci-nitro tautomers in solution. acs.org

This cyclic intermediate is itself unstable and undergoes further rearrangement. It evolves into a 2-nitrosobenzyl hemiacetal, which is the final intermediate species preceding the release of the protected molecule. acs.orgresearchgate.net The identification of these sequential intermediates has been crucial in revising earlier, simpler proposed mechanisms and has provided a more complete picture of the uncaging process. acs.org

While the initial photoexcitation and formation of the aci-nitro intermediate are extremely rapid, they are not typically the rate-limiting steps for substrate release. Early assumptions that the decay of the aci-nitro intermediate was concomitant with substrate release have been shown to be incorrect in many cases. acs.orgnih.gov

Table 1: Key Intermediates in 2-Nitrobenzyl Photolysis

| Intermediate | Abbreviation | Typical λmax | Role |

|---|---|---|---|

| aci-Nitro Tautomer | A | ~400 nm | Primary photoproduct formed via H-atom transfer. acs.org |

| 1,3-Dihydrobenz[c]isoxazol-1-ol Derivative | B | - | Cyclic intermediate formed from the decay of A. acs.org |

Mechanistic Deviations and Novel Reaction Pathways in Aqueous and Buffered Environments

The reaction environment, particularly in aqueous and buffered solutions common for biological experiments, can significantly alter the photochemical mechanism. acs.org In buffered aqueous solutions, such as phosphate (B84403) buffer at pH 7, a novel reaction pathway for the aci-nitro tautomer has been identified that deviates from the pathway observed in unbuffered or aprotic solvents. acs.orgresearchgate.net

The balance between competing reaction pathways is highly dependent on the medium. psu.edursc.org For 2-nitrobenzyl alcohols, two distinct paths for the decay of the aci-nitro intermediate exist. psu.edunih.gov

Classical Cyclization: This pathway involves the formation of the cyclic benzisoxazolidine intermediate (related to the 1,3-dihydrobenz[c]isoxazol-1-ol derivative) followed by its ring-opening. This mechanism predominates in water at a pH range of approximately 3 to 8. psu.edunih.gov

Proton Transfer Pathway: This alternative path involves the formation of hydrated nitroso compounds via proton transfer. This mechanism is favored in aprotic solvents and in strongly acidic or basic aqueous solutions. psu.edunih.gov

Influence of Structural Modifications on Photolysis Mechanism and Efficiency

Modifying the structure of the 2-nitrobenzyl chromophore can have a profound impact on its photochemical properties, including its absorption wavelength, quantum yield, and release kinetics. The introduction of substituents on the aromatic ring is a common strategy to tune these properties. researchgate.net

The nature of the benzylic substituent and the leaving group (the caged molecule) can also influence the reaction, though the effect of the leaving group on the decay of the aci-nitro intermediate is often small. nih.govscilit.com The development of derivatives like (3,4-methylenedioxy-6-nitrophenyl)-propyloxycarbonyl (MNPPOC) has been shown to improve sensitivity to longer-wavelength visible light and enhance photolytic efficiency compared to the parent compound. nih.gov

Table 2: Effect of Substituents on Photochemical Properties

| Substituent | Compound Type | Effect | Reference |

|---|---|---|---|

| 4,5-Dimethoxy | DMNB | Red-shifts absorption, may form non-productive triplet state. | researchgate.netnih.gov |

| 3,4-Methylenedioxy-6-nitro | MNPPOC | Increased sensitivity to visible light and photolytic efficiency. | nih.gov |

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Laser Flash Photolysis with UV-Vis and IR Detection)

The direct observation of the short-lived, transient intermediates in the 2-nitrobenzyl photoreaction is essential for a complete mechanistic understanding. Because these species exist for only microseconds to nanoseconds, advanced time-resolved spectroscopic techniques are required for their study.

Laser Flash Photolysis (LFP) is the primary tool used to investigate these fast reactions. acs.org In an LFP experiment, a short, intense laser pulse is used to initiate the photoreaction, and the subsequent changes in the sample are monitored over time using a second light source.

UV-Vis Detection: By measuring the changes in absorption in the ultraviolet and visible regions, the formation and decay of intermediates like the aci-nitro tautomer (with its characteristic ~400 nm absorption) can be monitored directly. acs.orgnih.gov This allows for the determination of the rate constants for each step in the reaction sequence.

Time-Resolved Infrared (TRIR) Detection: TRIR spectroscopy provides complementary structural information about the transient intermediates. psu.edursc.org By monitoring changes in the infrared spectrum, specific vibrational modes of functional groups in the intermediates can be identified. This technique was instrumental in identifying the carbonyl hydrates and hydrated nitroso compounds that form in the competing reaction pathways of 2-nitrobenzyl alcohols. psu.edunih.gov

Together, these advanced techniques have enabled researchers to construct a detailed, step-by-step model of the photolysis mechanism, identify previously unknown intermediates, and understand how the reaction kinetics are influenced by the molecular structure and environment. psu.eduacs.org

Applications of 2 Nitrobenzyl Oxy Carbonyl Glycine and Its Derivatives in Advanced Research

Design and Implementation of Caged Glycine (B1666218) Systems

Caged glycine systems, utilizing molecules like (((2-Nitrobenzyl)oxy)carbonyl)glycine, are instrumental in neurobiology and related fields for studying the intricate roles of glycine as an inhibitory neurotransmitter in the central nervous system. The ability to photorelease glycine provides a method to mimic synaptic transmission and probe the function of glycine receptors with high precision.

Principles of Caged Compound Design for Amino Acid Uncaging

The design of effective caged compounds for amino acid uncaging, such as glycine, hinges on several key principles to ensure their utility in biological systems. The foremost requirement is that the caged compound must be biologically inert before photolysis, meaning it should not interact with its biological target. Furthermore, the photolysis process should be efficient, triggered by a wavelength of light that is not harmful to the biological preparation, and the byproducts of the photoreaction should be non-toxic and not interfere with the biological process under investigation.

The 2-nitrobenzyl group, a foundational photolabile protecting group, operates through a well-established photochemical mechanism. Upon absorption of UV light, typically in the range of 300-350 nm, the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This transient species then rapidly rearranges to release the caged molecule, in this case, glycine, and 2-nitrosobenzaldehyde. The rate of release is a critical parameter, and for studying fast processes like synaptic transmission, the uncaging reaction must be sufficiently rapid.

Methodologies for Light-Directed Release of Glycine in In Vitro Experimental Systems

The light-directed release of glycine from its caged precursors in in-vitro experimental systems, such as cultured neurons or brain slices, allows for the precise activation of glycine receptors. A typical experimental setup involves the delivery of the caged glycine compound to the biological sample, followed by targeted irradiation to uncage the glycine.

In a study investigating photolabile precursors of glycine, including N-(α-carboxy-2-nitrobenzyl)glycine, ultraviolet radiation between 308 and 350 nm was used to induce photolysis. nih.gov The release of glycine was confirmed using thin-layer chromatography and high-performance liquid chromatography. nih.gov The rate of decay of the transient aci-nitro intermediate, which is indicative of the rate of glycine release, was measured. For N-(α-carboxy-2-nitrobenzyl)glycine, this decay rate was determined to be 940 s⁻¹ at pH 6.8 and 600 s⁻¹ at pH 7.5. nih.gov

Another study, utilizing a different caged glycine, 2-methoxy-5-nitrophenyl glycine ester, demonstrated the opening of glycine receptor channels in mouse cerebral cortical neurons upon photolysis with a laser pulse at 337 nm. nih.gov This experiment highlights the utility of caged glycine in activating neuronal receptors in a controlled manner.

| Caged Glycine Derivative | Wavelength for Photolysis (nm) | Release Rate (s⁻¹) | Experimental System | Reference |

| N-(α-carboxy-2-nitrobenzyl)glycine | 308-350 | 940 (at pH 6.8) | Cultured mouse spinal cord cells | nih.gov |

| 2-methoxy-5-nitrophenyl glycine ester | 337 | - | Mouse cerebral cortical neurons | nih.gov |

Spatiotemporal Control of Glycine Bioactivity in Non-Clinical Research Paradigms

A key advantage of using caged compounds is the ability to control the bioactivity of the released molecule in both space and time. By focusing a light source, such as a laser, on a specific subcellular region, researchers can release glycine at precise locations, for instance, onto a single synapse or even a cluster of receptors. This spatial control is crucial for dissecting the localized signaling pathways mediated by glycine.

Temporal control is achieved by timing the light pulses. This allows for the investigation of the kinetics of glycine receptor activation and desensitization, as well as the downstream cellular responses. The rapid release of glycine from its caged precursor can mimic the transient nature of synaptic transmission, providing insights into the dynamic processes of neuronal communication. For example, the rapid photolysis of caged glycine has been shown to be valuable for kinetic studies of neurotransmitter receptors, overcoming the limitations of previous methods for neurotransmitter delivery that lacked sufficient time resolution. nih.gov

Utilization as a Photoremovable Protecting Group in Complex Chemical Synthesis

Beyond its applications in biological systems, the (((2-nitrobenzyl)oxy)carbonyl) group serves as a versatile photoremovable protecting group (PPG) in multistep organic synthesis, particularly in the synthesis of peptides and other complex biomolecules. Its ability to be removed under neutral conditions with light makes it an attractive tool for chemists.

Orthogonal Deprotection Strategies in Multistep Organic Synthesis

In the synthesis of complex molecules with multiple functional groups, such as peptides, orthogonal protection strategies are essential. nih.gov This means that different protecting groups can be selectively removed in any order without affecting the others. The (((2-nitrobenzyl)oxy)carbonyl) group, often referred to as a Z(2-NO₂)- or Nvoc-type group, provides an orthogonal deprotection option.

This photolabile group is stable to the acidic and basic conditions commonly used to remove other protecting groups in peptide synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov This orthogonality allows for the selective deprotection of the glycine's amino group at a desired step in the synthesis by simple irradiation, leaving other protected functional groups intact. This strategy is particularly valuable for the synthesis of complex peptides, including cyclic peptides and those with post-translational modifications. nih.gov

Synthesis of Peptides and Other Biomolecules with Photolabile Glycine Protection

The incorporation of glycine protected with a photolabile group like (((2-nitrobenzyl)oxy)carbonyl) into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The protected glycine derivative can be coupled to a growing peptide chain on a solid support.

At the desired stage of the synthesis, the resin-bound peptide is irradiated with UV light to remove the 2-nitrobenzyl-based protecting group, exposing the free amino group of the glycine residue. This newly deprotected amine can then be further elongated or modified. This approach has been utilized in the synthesis of various peptides. For instance, the use of Fmoc-Gly-Gly-OH units, where one of the glycines could potentially be protected with a photolabile group, has been described for the preparation of poly-glycine sequences in peptides like bivalirudin. google.com

The photolabile nature of the protecting group also allows for the synthesis of "caged" peptides, where the biological activity of the peptide is masked until it is released by light. This has applications in studying protein function and signaling pathways with high spatiotemporal control.

Integration into Photoresponsive Materials and Surfaces

The ortho-nitrobenzyl group, a key component of this compound, is a well-established photolabile protecting group (PPG). wikipedia.org This functionality allows for the temporary inactivation of a molecule, which can be reversed on-demand through photoirradiation. mdpi.com The use of light as a non-invasive external stimulus provides high spatiotemporal precision, making these compounds highly valuable in materials science. rug.nl Upon exposure to UV light, typically at wavelengths greater than 300 nm, the o-nitrobenzyl ester undergoes a cleavage reaction, yielding a carboxylic acid and an o-nitrosobenzaldehyde. polito.it This irreversible photochemical reaction is the foundation for the integration of this compound and its derivatives into a variety of photoresponsive materials.

Fabrication of Functional Polymer Networks and Coatings via Photolysis

The incorporation of o-nitrobenzyl ester (o-NBE) moieties, such as those derived from this compound, into polymer structures is a powerful strategy for creating functional and dynamic materials. researchgate.net Photolysis provides a mechanism to alter the chemical and physical properties of polymer networks and coatings post-fabrication, simply by exposure to light. researchgate.net

When these photoresponsive groups are integrated into a polymer network, UV irradiation triggers the cleavage of the ester linkage. This process generates carboxylic acid groups within the polymer structure. The introduction of these polar, ionizable groups can dramatically change the properties of the material. For instance, in a hydrophobic polymer coating, the light-induced formation of carboxylic acids increases the surface's polarity and hydrophilicity. polito.it This change can be used to control surface wettability and adhesion on demand.

Furthermore, this photocleavage can alter the bulk properties of the polymer network. The generation of carboxylic acid groups can lead to electrostatic repulsion between polymer chains (COO- – COO-), causing the polymer network to swell. researchgate.net This effect is crucial for creating materials with tunable mechanical properties or for applications requiring a change in volume in response to a light stimulus. Researchers have successfully synthesized various monomers containing o-NBE groups with different terminal functionalities (e.g., acrylate (B77674), epoxy) that can be polymerized to form these photo-responsive networks. polito.itresearchgate.net

| Polymer System | Monomer Functionality | Photolysis Trigger | Resulting Change in Network | Reference |

| Acrylate/Methacrylate Networks | Acrylate containing o-NBE | UV Light (~365 nm) | Generation of carboxylic acids, increased hydrophilicity | researchgate.net |

| Thiol-Click Networks | Alkene or alkyne containing o-NBE | UV Light | Cleavage of cross-links, network degradation | researchgate.net |

| Epoxy Networks | Epoxy monomer with o-NBE groups | UV Light | Formation of carboxylic acids, altered polarity | polito.it |

| Polypeptoids | o-nitrobenzyl-N-carboxyanhydride (oNB-NCA) | UV Light | Cleavage of side-chains, generation of primary amines | globethesis.com |

Applications in Photolithography and Patterning for Microfabrication

Photolithography is a cornerstone technique in microfabrication, used to create intricate patterns on a substrate. The photoresponsive nature of this compound derivatives makes them excellent candidates for the development of advanced photoresists. Initially, o-nitrobenzyl derivatives were introduced into polymer networks specifically for the fabrication of UV-sensitive photoresists. polito.it

The principle relies on the light-induced change in solubility of the polymer. A polymer film incorporating o-NBE groups is exposed to UV light through a photomask. In the irradiated regions, the o-NBE groups are cleaved, generating carboxylic acid groups. This chemical change makes the exposed areas soluble in an aqueous base developer, while the unexposed, non-polar regions remain insoluble. The soluble portions are then washed away, transferring the pattern from the mask to the polymer film.

This approach allows for precise spatial control over surface chemistry and topography. Research has demonstrated that the localized photolysis of o-NBE groups within a polymer network can induce significant, localized swelling. researchgate.net The combined effect of unreacted species diffusing to the irradiated regions and the electrostatic repulsion from the newly formed carboxylic acid groups can cause the formation of well-defined micro-scale structures, such as micropillars, on the surface of the material. researchgate.net This method of "photopatterning" is a versatile and precise approach for modifying surface properties, making it a valuable technique in the design of materials for microfluidics, sensors, and biomedical devices. researchgate.net

| Technique | Polymer System | Mechanism | Application | Reference |

| Photolithography | o-NBE-containing photoresist | Light-induced solubility change (generation of COOH) | Microfabrication, patterning of circuits | polito.it |

| Surface Patterning | Cross-linked acrylate network with o-NBE | Localized swelling due to photolysis and electrostatic repulsion | Creation of surface topography (e.g., micro-pillars) | researchgate.net |

| Hydrogel Microfabrication | Photolabile cross-linkers | Two-photon polymerization for 3D structuring | Tissue engineering, advanced 3D printing | acs.org |

Controlled Release from Hydrogels and Polymer Scaffolds in Material Science Contexts

Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them ideal for various biomedical and material science applications. jkslms.or.krfrontiersin.org Incorporating photoresponsive moieties like o-nitrobenzyl derivatives into hydrogels creates "smart" materials capable of releasing encapsulated molecules in response to a light signal. nih.govnih.gov This provides exceptional spatial and temporal control over the release process. jkslms.or.kr

There are two primary strategies for light-triggered release using this compound-like structures:

Network Degradation: The photolabile o-nitrobenzyl group can be used as a cross-linker within the hydrogel network. Upon UV irradiation, these cross-links are cleaved, causing the hydrogel to degrade and its mesh size to increase. nih.gov This degradation allows larger encapsulated molecules, which were physically entrapped, to diffuse out of the hydrogel matrix. The rate and extent of release can be tuned by controlling the light intensity and exposure time. nih.govmit.edu

Payload Conjugation: A molecule of interest can be chemically tethered to the hydrogel polymer backbone via an o-nitrobenzyl linker. The molecule remains immobilized within the scaffold until light is applied. The photolysis of the linker cleaves the covalent bond, releasing the free molecule into the surrounding environment. This method is particularly useful for the controlled delivery of small molecules. nih.gov

These photoresponsive hydrogels have been explored for a variety of material science applications. For example, a hydrogel doped with a photoresponsive polypeptoid derived from an o-nitrobenzyl-containing monomer demonstrated light-activated antimicrobial properties. globethesis.com UV irradiation cleaved the o-nitrobenzyl groups, generating amine functionalities that conferred antimicrobial activity to the hydrogel surface. globethesis.com Another study developed thermo-responsive hydrogels from a triblock copolymer containing a poly(2-((((2-nitrobenzyl)oxy)carbonyl)amino)ethylmethacrylate) block, which could encapsulate and release both hydrophilic and hydrophobic drugs. mdpi.com

| Hydrogel System | Release Mechanism | Trigger | Released Substance | Application Context | Reference |

| PEG Hydrogel | Network Degradation (cleavage of o-NBE cross-links) | UV Light | Entrapped macromolecules (e.g., proteins) | Tissue engineering, regenerative medicine | nih.gov |

| Chitosan Hydrogel | Payload Conjugation (cleavage of o-NBE linker) | UV or NIR Light (with UCNPs) | Covalently bound small molecules | On-demand delivery systems | nih.govnih.gov |

| Agarose/Polypeptoid Composite | Activation of Polymer Side-Chains | UV Light | Generation of antimicrobial amine groups | Functional, reusable antimicrobial surfaces | globethesis.com |

| PNIPAM-b-PNAM-b-PNBOC Triblock Copolymer | Micelle disruption / Swelling | Temperature and Light | Hydrophilic and hydrophobic drugs | Multi-drug delivery systems | mdpi.com |

Computational and Theoretical Investigations of 2 Nitrobenzyl Photochemistry

Quantum Chemical Studies on Excited State Dynamics and Reaction Pathways

The photochemistry of 2-nitrobenzyl derivatives is initiated by an intramolecular hydrogen atom transfer, a process that has been extensively mapped using quantum chemical methods. psu.eduresearchgate.net Upon absorption of UV light, the molecule is promoted to an electronically excited state. wikipedia.org From this excited state, an ultrafast intramolecular 1,5-hydrogen shift occurs, transferring a proton from the benzylic carbon to an oxygen atom of the ortho-nitro group. psu.edupsu.edu This process leads to the formation of a transient ground-state species known as an aci-nitro intermediate, which is a key branching point in the reaction pathway. nih.govresearchgate.net Quantum chemical studies, including complete active space self-consistent field (CASSCF) methods, suggest this hydrogen transfer can proceed barrierlessly on a triplet potential energy surface or via a conical intersection from the singlet excited state, occurring on a sub-picosecond timescale. researchgate.netpsu.edu

The aci-nitro intermediate is spectroscopically identifiable by its strong absorption in the visible spectrum, typically around 400 nm. unifr.chacs.org From this intermediate, quantum chemical investigations have elucidated two primary, competing reaction pathways, the prevalence of which is highly dependent on the solvent environment. psu.edunih.govrsc.org

The Classical Cyclization Pathway : This mechanism involves the cyclization of the aci-nitro intermediate to form a short-lived, cyclic benzisoxazolidine intermediate. psu.edunih.gov This is followed by a rearrangement and ring-opening to yield the final products: the released substrate (glycine in this case), carbon dioxide, and 2-nitrosobenzaldehyde. psu.eduresearchgate.net This pathway is reported to be predominant in aqueous solutions between pH 3 and 8. nih.govrsc.org

The Proton Transfer Pathway : In aprotic solvents, as well as in strongly acidic or basic aqueous solutions, an alternative pathway becomes significant. nih.govrsc.org Here, the aci-nitro intermediate engages in proton transfer reactions with the medium to form a hydrated nitroso species. psu.edu This species subsequently dehydrates to yield the 2-nitrosobenzaldehyde photoproduct. psu.edunih.govrsc.org

Time-resolved spectroscopic experiments, supported by quantum chemical calculations, have been instrumental in identifying these transient intermediates and mapping their kinetics. nih.govnih.gov For certain substituted 2-nitrobenzyl derivatives, studies have also identified triplet states of a charge-transfer character, although these are generally not considered to be on the main productive pathway to substrate release. researchgate.netnih.gov

| Intermediate | Role in Reaction Pathway | Typical Spectroscopic Signature |

|---|---|---|

| Excited State (Singlet/Triplet) | Initial species formed upon photon absorption | Transient, studied by ultrafast spectroscopy |

| aci-Nitro Tautomer | Primary photoproduct; key branching point | Strong absorption around 400 nm |

| Benzisoxazolidine Derivative | Cyclic intermediate in the classical pathway | Short-lived, identified by time-resolved IR spectroscopy |

| Nitroso Hydrate | Intermediate in the proton transfer pathway | Precursor to the final nitroso product in certain media |

Density Functional Theory (DFT) Calculations for Ground State Properties and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of 2-nitrobenzyl photochemistry by providing detailed maps of the potential energy surfaces for the ground state reactions that follow photoexcitation. nih.govrsc.org Using functionals such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311+G(2d,p)), researchers can accurately calculate the geometries and energies of reactants, intermediates, transition states, and products. psu.eduresearchgate.netglobalresearchonline.net

These calculations have been crucial in verifying the reaction pathways proposed from experimental data. For the model compound 2-nitrotoluene (B74249), DFT calculations predicted an activation barrier of approximately 18.4 kcal/mol for the critical cyclization step of the neutral aci-nitro intermediate to the benzisoxazolidine derivative. researchgate.net The energies of various conformers can also be compared; for instance, calculations on 2-nitrosobenzyl alcohol identified multiple stable conformations, all slightly lower in energy than the 2-nitrotoluene precursor. researchgate.net

Transition states are located using specialized algorithms, and their identity is confirmed by vibrational frequency analysis (a single imaginary frequency) and Intrinsic Reaction Coordinate (IRC) calculations, which ensure the transition state connects the intended reactant and product minima on the potential energy surface. psu.edu This rigorous approach allows for a quantitative understanding of the reaction kinetics.

Beyond reaction pathways, DFT is also used to investigate fundamental ground state properties of the parent molecule, (((2-Nitrobenzyl)oxy)carbonyl)glycine. These calculations provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the distribution of electron density, and the magnitude of the dipole moment. globalresearchonline.netnih.gov Such information is valuable for understanding the molecule's stability and its interactions with the surrounding environment. globalresearchonline.net

| Pathway | Key Steps | Favorable Conditions | Computational Insights (DFT) |

|---|---|---|---|

| Classical Cyclization | aci-Nitro → Benzisoxazolidine → Ring Opening → Products | Aqueous solution, pH 3-8 nih.govrsc.org | Calculation of activation barriers for cyclization and ring-opening steps researchgate.net |

| Proton Transfer | aci-Nitro → Proton Transfer → Nitroso Hydrate → Dehydration → Products | Aprotic solvents; aqueous acid/base nih.govrsc.org | Mapping of potential energy surface for proton transfer steps psu.edunih.gov |

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

The significant influence of the solvent on the photochemical reaction pathway of 2-nitrobenzyl compounds underscores the need for computational methods that can explicitly model the molecule's environment. psu.edunih.gov While quantum chemical calculations often employ implicit solvent models like the Polarized Continuum Model (PCM) to approximate bulk solvent effects psu.edu, Molecular Dynamics (MD) simulations offer a more detailed picture by treating solvent molecules explicitly.

MD simulations can model the dynamic interactions between the 2-nitrobenzyl-caged glycine (B1666218) and individual solvent molecules, providing critical information on how factors like hydrogen bonding networks stabilize or destabilize key intermediates and transition states. acs.org This is particularly relevant for understanding why the reaction mechanism shifts from the cyclization pathway in neutral water to the proton transfer pathway in other media. nih.govrsc.org For example, MD can be used to explore the specific water molecule arrangements that facilitate the proton transfers involved in the decay of the aci-nitro intermediate.

Furthermore, MD simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. The molecule's conformation can influence the efficiency of the initial hydrogen abstraction step by altering the distance and orientation between the benzylic hydrogen and the nitro group. By simulating the molecule's dynamic behavior in solution, MD can identify the most populated conformations and assess their suitability for photoreaction, providing a link between ground-state dynamics and photochemical efficiency. Recent advances also combine MD with machine learning models trained on quantum mechanical data to simulate complex photodynamics in explicit solvent environments. nsf.gov

Predictive Modeling for Rational Design of Improved Photolabile Groups

A primary goal of computational studies is to move beyond explaining observed phenomena to predicting the properties of novel molecules. psu.edu By establishing clear structure-property relationships, computational models can guide the rational design of new 2-nitrobenzyl-based PPGs with enhanced characteristics, such as higher quantum yields, faster release kinetics, and absorption maxima shifted to longer, less biologically harmful wavelengths (e.g., >350 nm). psu.edunih.govnih.gov

Predictive models can assess the likely impact of adding various substituents to the aromatic ring or modifying the benzylic position. For example, computational studies can help explain why the addition of a second nitro group (to form a 2,6-dinitrobenzyl cage) increases the quantum yield wikipedia.org, or how electron-donating groups can shift the absorption spectrum to the red. researchgate.net Quantum efficiency has been correlated with the stabilization of radical intermediates, which weakens the benzylic C-H bond and lowers the barrier for the initial hydrogen transfer. researchgate.net

This predictive power has led to the development of next-generation PPGs. Based on the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) framework, new derivatives such as benzoyl-NPPOC and thiophenyl-NPPOC have been synthesized and shown to have 2-fold and 12-fold increases in photodeprotection efficiency, respectively. nih.govresearchgate.netresearchgate.net Computational modeling plays a key role in identifying such promising candidates for synthesis, accelerating the development of more efficient tools for chemistry and biology. nih.gov

Advanced Analytical Techniques for Characterization of Photolabile Glycine Compounds and Photoproducts

High-Resolution Mass Spectrometry for Molecular Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of (((2-Nitrobenzyl)oxy)carbonyl)glycine and its photoproducts. By providing exact mass measurements with high accuracy (typically < 5 ppm), HRMS allows for the determination of elemental compositions, confirming the identity of the parent compound and key intermediates and products of the photolysis reaction.

Typically coupled with a soft ionization technique like Electrospray Ionization (ESI), HRMS can analyze the reaction mixture with minimal fragmentation, allowing for the detection of the intact molecular ion ([M+H]⁺ or [M-H]⁻). For this compound (C₁₀H₁₀N₂O₆), the expected exact mass provides a clear signature for its presence.

Tandem mass spectrometry (MS/MS) experiments on the parent ion can elucidate its structure through characteristic fragmentation patterns. Monitoring the photolysis reaction over time with HRMS involves tracking the decrease in the signal intensity of the parent compound's molecular ion and the concurrent increase in the signals corresponding to the photoproducts, namely glycine (B1666218) and 2-nitrosobenzaldehyde. This allows for detailed kinetic analysis and pathway elucidation.

Table 1: Illustrative HRMS Data for the Analysis of this compound Photolysis

| Compound | Molecular Formula | Ionization Mode | Calculated m/z | Major Fragmentation Pathways |

|---|---|---|---|---|

| This compound | C₁₀H₁₀N₂O₆ | ESI+ | 255.0561 ([M+H]⁺) | Loss of CO₂, loss of glycine, cleavage of benzyl-oxy bond |

| Glycine | C₂H₅NO₂ | ESI+ | 76.0393 ([M+H]⁺) | Loss of H₂O, loss of CO |

| 2-Nitrosobenzaldehyde | C₇H₅NO₂ | ESI+ | 136.0393 ([M+H]⁺) | Loss of NO, loss of CHO |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Photoproduct Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the 2-nitrobenzyl group, the benzylic methylene (B1212753) protons, and the methylene protons of the glycine moiety are observed at distinct chemical shifts. Similarly, the ¹³C NMR spectrum shows unique resonances for all carbon atoms in the molecule. Upon photolysis, the disappearance of signals corresponding to the parent compound and the emergence of new signals characteristic of free glycine and 2-nitrosobenzaldehyde can be monitored. For instance, the methylene protons of glycine shift to a different chemical environment upon cleavage from the protecting group. This allows for a definitive confirmation of the reaction products' structures.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and its Photoproducts

| Compound | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| This compound | Aromatic (C₆H₄) | 7.5 - 8.2 | 124 - 148 |

| Benzylic CH₂ | ~5.5 | ~65 | |

| Glycine CH₂ | ~4.0 | ~43 | |

| Glycine | α-CH₂ | ~3.5 | ~44 |

| COOH | - | ~175 | |

| 2-Nitrosobenzaldehyde | Aromatic (C₆H₄) | 7.6 - 8.0 | 125 - 150 |

| Aldehyde (CHO) | ~10.0 | ~190 |

UV-Visible Absorption and Fluorescence Spectroscopy for Photophysical Property Analysis

UV-Visible absorption spectroscopy is fundamental for studying the photophysical properties of this compound. The 2-nitrobenzyl chromophore possesses a characteristic absorption spectrum in the UV region. Typically, these compounds exhibit a strong absorption band around 260-280 nm and a weaker, photochemically active band extending to around 350-360 nm. lookchem.com The absorption at longer wavelengths is crucial as it allows for photolysis using light sources that are less damaging to biological systems.

Upon irradiation, the absorption spectrum of the solution changes significantly. The disappearance of the parent compound's absorption is accompanied by the appearance of a new absorption band at longer wavelengths (typically around 400-420 nm), which is characteristic of the 2-nitrosobenzaldehyde photoproduct. lookchem.com This spectral shift provides a straightforward method for monitoring the progress of the photoreaction. Time-resolved UV-Vis spectroscopy can be used to detect transient intermediates, such as the aci-nitro species, which are formed during the photochemical reaction. nih.gov Key photophysical parameters like the molar extinction coefficient (ε) and the quantum yield of photolysis (Φ) can be determined from these spectroscopic measurements, providing a quantitative measure of the compound's efficiency as a photoprotecting group. nih.gov

Table 3: Typical Photophysical Properties of 2-Nitrobenzyl Protected Compounds

| Compound/Product | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax | Key Feature |

|---|---|---|---|

| This compound | ~260-270 nm, ~350 nm | Variable, depends on solvent | Photochemically active absorption band |

| 2-Nitrosobenzaldehyde (Photoproduct) | ~400-420 nm | Variable, depends on solvent | Formation can be monitored spectrophotometrically |

| Aci-nitro intermediate | ~380-430 nm | Transient | Observed in time-resolved spectroscopy researchgate.net |

Chromatographic Techniques (e.g., HPLC, LC-MS) for Separation and Quantification of Reaction Mixtures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation and quantification of the components in the reaction mixture before, during, and after photolysis.

HPLC, typically using a reversed-phase column (e.g., C18), can effectively separate the relatively nonpolar parent compound, this compound, from the highly polar photoproduct, glycine, and the moderately polar 2-nitrosobenzaldehyde byproduct. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.

When coupled with a UV detector, HPLC allows for the quantification of each species by integrating the area of their respective chromatographic peaks. The detector wavelength can be set to the absorption maximum of the species of interest for optimal sensitivity. For more complex mixtures or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. researchgate.net LC-MS enables the simultaneous separation, identification (by mass-to-charge ratio), and quantification of all components, making it a powerful and definitive analytical method for studying the photolysis of caged compounds. researchgate.net

Table 4: Illustrative HPLC Method Parameters for Analysis of Photolysis Reaction

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm (for parent compound) and 210 nm (for glycine) |

| Expected Elution Order | 1. Glycine, 2. 2-Nitrosobenzaldehyde, 3. This compound |

Future Prospects and Emerging Research Directions

Development of Red-Shifted and Two-Photon Activatable Glycine (B1666218) Cages

A significant frontier in the development of caged compounds, including those for glycine, is the shift towards longer wavelength activation light. Traditional 2-nitrobenzyl groups are typically cleaved by UV light (around 350 nm), which has limited tissue penetration and can be phototoxic to living cells. nih.gov To overcome these limitations, research is focused on creating "red-shifted" cages that can be activated by visible or near-infrared (NIR) light.

Key Research Findings:

Structural Modifications for Red-Shifting: The primary strategy to red-shift the absorption maximum of the 2-nitrobenzyl chromophore is to extend its π-conjugation system. nih.gov By adding electron-donating substituents to the aromatic ring, researchers can lower the energy required for excitation, pushing the absorption wavelength into the near-UV or visible spectrum. nih.govacs.org Modifications such as incorporating 2-nitroveratryl (NV) or 6-nitropiperonylmethyl (NP) groups have been shown to induce this red-shift. wikipedia.org

Two-Photon Activation (2PA): An even more sophisticated approach is the design of cages that can be activated by two-photon absorption. researchgate.net In this non-linear optical process, the chromophore simultaneously absorbs two lower-energy photons (e.g., in the NIR range) to reach the same excited state as absorbing one high-energy UV photon. acs.org This provides deeper tissue penetration, lower scattering, and highly precise three-dimensional spatial control of uncaging. nih.gov

Performance Trade-offs: While these strategies are promising, they present challenges. Efforts to red-shift the absorption and enhance two-photon sensitivity can sometimes lead to a decrease in the one-photon uncaging efficiency (quantum yield). nih.govnih.gov Researchers are actively working to optimize the balance between absorption properties and the efficiency of the release reaction. nih.gov For instance, while several o-nitrobenzyl derivatives show a large, red-shifted one-photon absorption, their quantum yields for uncaging are in the 0.1-1% range and tend to drop as the absorption wavelength increases. nih.gov

| Strategy | Description | Advantage | Challenge |

|---|---|---|---|

| Red-Shifting (One-Photon) | Modifying the 2-nitrobenzyl structure (e.g., adding electron-donating groups) to absorb longer wavelength light (near-UV/visible). nih.govacs.org | Reduced phototoxicity, increased tissue penetration compared to UV light. nih.gov | Can lead to a lower quantum yield of uncaging. nih.govnih.gov |

| Two-Photon Activation | Designing cages for simultaneous absorption of two lower-energy (e.g., NIR) photons. researchgate.net | Superior 3D spatial resolution and deep tissue penetration. nih.gov | Requires specialized laser equipment; optimizing uncaging cross-sections is difficult. nih.gov |

Miniaturization and Integration of Photolabile Systems for Microfluidic Applications

The precise external control offered by light makes photolabile compounds like (((2-Nitrobenzyl)oxy)carbonyl)glycine ideal candidates for integration into miniaturized analytical systems. Microfluidics, or "lab-on-a-chip" technology, allows for the manipulation of minute fluid volumes within engraved micro-channels, offering a revolutionary platform for biological and chemical assays. nih.govnih.gov

The integration of photocleavable systems into these devices enables the controlled release of reagents at specific locations and times within the microfluidic circuit. This spatiotemporal control is critical for applications such as:

High-Throughput Screening: Reagents can be kept inert until they reach a specific reaction chamber, where a focused light source triggers their release, initiating thousands of parallel reactions. nih.gov

Single-Cell Analysis: The release of a caged compound like glycine can be targeted to a single cell captured within a microfluidic trap, allowing for the precise study of cellular responses.

Dynamic Reaction Control: Complex, multi-step chemical or enzymatic reactions can be orchestrated within a chip by sequentially releasing different caged reagents at various points along the fluid path.

The benefits of this integration are manifold, including a drastic reduction in the consumption of expensive reagents, faster analysis times, and the ability to perform highly parallelized experiments that are not feasible at the macroscale. nih.govrsc.org The development of portable, low-cost light sources like LEDs and diode lasers is further accelerating the adoption of these integrated systems. thermofisher.com

Exploration of Novel Phototriggering Mechanisms and Sensitization Strategies

Beyond the direct photoexcitation of the 2-nitrobenzyl group, researchers are exploring alternative and more efficient ways to trigger the cleavage reaction. These novel mechanisms aim to further increase light sensitivity, shift activation to even more biologically benign wavelengths, and create opportunities for "orthogonal" control, where different caged compounds in the same system can be released independently by different light signals. uni-konstanz.de

Key Research Directions:

Intramolecular Sensitization: This strategy involves covalently attaching a second light-absorbing molecule (a sensitizer (B1316253) or "antenna") to the photolabile protecting group. uni-konstanz.deresearchgate.net This antenna molecule is chosen for its strong absorption at a desired wavelength (e.g., in the visible spectrum). Upon absorbing light, the sensitizer transfers the energy to the 2-nitrobenzyl unit, inducing its cleavage. researchgate.net A notable example is the use of a thioxanthone sensitizer, which can dramatically enhance the light sensitivity of the protecting group at longer wavelengths where the nitrobenzyl group itself does not absorb strongly. uni-konstanz.de

Upconversion Nanoparticles (UCNPs): This approach uses lanthanide-based nanoparticles that absorb low-energy near-infrared (NIR) light and emit higher-energy UV light through a process called upconversion. acs.org By placing UCNPs in proximity to a caged compound, deep-penetrating NIR light can be used as the external trigger, which the UCNPs then convert locally into the UV light needed to cleave the 2-nitrobenzyl cage. acs.org This effectively combines the deep tissue penetration of NIR light with the well-established chemistry of UV-labile protecting groups.

Alternative Photochemistry: While the 2-nitrobenzyl mechanism is robust, other photocleavage chemistries are being developed. Groups like coumarins and phenacyls offer different absorption profiles and release kinetics. nih.govpsu.edu For instance, coumarin-based caging groups are popular due to their facile synthesis and rapid photolysis reactions. nih.gov Exploring these alternative molecular scaffolds provides a broader toolkit for designing photolabile systems tailored to specific biological experiments.

| Mechanism/Strategy | Principle | Primary Advantage |

|---|---|---|

| Intramolecular Sensitization | A covalently linked "antenna" molecule absorbs light at a longer wavelength and transfers energy to the photolabile group. uni-konstanz.deresearchgate.net | Enhanced light sensitivity at wavelengths not strongly absorbed by the cage itself. uni-konstanz.de |

| Upconversion Nanoparticles (UCNPs) | Nanoparticles absorb NIR light and locally emit UV light to trigger uncaging. acs.org | Enables use of deep-penetrating NIR light to cleave traditional UV-labile cages. acs.org |

| Alternative Photochemistries | Utilizing different photolabile groups (e.g., coumarins, phenacyls) with distinct photophysical properties. nih.govpsu.edu | Provides a wider range of absorption wavelengths, quantum yields, and release kinetics. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.